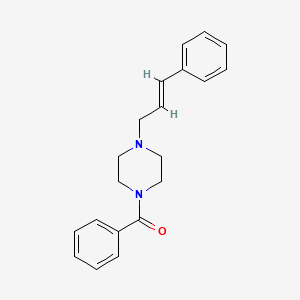

1-(3-甲基丁基)-1,3-二氢-2H-苯并咪唑-2-酮

描述

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and odor .

Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create it. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions needed for reactions to occur, and the products of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and others. It also includes its chemical properties, such as its acidity or basicity, and its reactivity .科学研究应用

合成和生物学应用

DNA结合和细胞毒性

合成苯并咪唑衍生物并评估其DNA结合特性、细胞DNA损伤以及对各种癌细胞系的细胞毒性作用。这些化合物对癌细胞增殖表现出显着的抑制作用,表明它们作为抗癌剂的潜力。与DNA的相互作用通过插入模式发生,证明了这些衍生物的治疗潜力 (Paul等,2015)。

缓蚀

对苯并咪唑及其衍生物的理论研究表明它们作为缓蚀剂的有效性。这些采用密度泛函理论 (DFT) 的研究揭示了化合物作为缓蚀剂的作用的特性,与实验数据一致,并展示了它们在保护金属免受腐蚀方面的应用 (Obot和Obi-Egbedi,2010)。

农业应用

在农业中,苯并咪唑衍生物如多菌灵已被用于预防和控制真菌病害。将固体脂质纳米颗粒和聚合物纳米胶囊作为这些杀菌剂的载体系统,可以提供改进的释放曲线、降低的环境毒性,并增强治疗植物病害的功效 (Campos等,2015)。

材料科学和绿色化学

离子液体和包合物形成

使用含有苯并咪唑结构的离子液体研究与芳烃形成液体包合物的研究突出了它们在材料科学中的潜力,特别是在新型包合物开发中的潜力 (Holbrey等,2003)。

绿色合成方法

用更环保的替代品替代有害溶剂的努力导致了使用更安全的反应物和条件的微波诱导合成苯并咪唑-2-酮。这种方法不仅减少了对环境的影响,还提高了合成过程的效率和产率 (Aghapoor等,2018)。

作用机制

安全和危害

属性

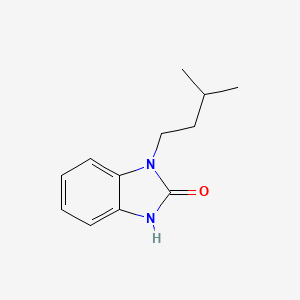

IUPAC Name |

3-(3-methylbutyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKJFGJPEBAMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224316 | |

| Record name | 1,3-Dihydro-1-(3-methylbutyl)-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

305347-10-8 | |

| Record name | 1,3-Dihydro-1-(3-methylbutyl)-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305347-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-(3-methylbutyl)-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)

![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)

![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5569104.png)